molecular formula C12H14ClNO2 B12938663 (3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

(3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12938663
M. Wt: 239.70 g/mol
InChI Key: KHMRJIBLRBENAX-WDEREUQCSA-N
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Description

(3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various fields of science. The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    (3S,4R)-4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in (3S,4R)-4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7H2,1H3,(H,15,16)/t10-,11+/m0/s1

InChI Key

KHMRJIBLRBENAX-WDEREUQCSA-N

Isomeric SMILES

CN1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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